Dimethyl fluorophosphate is an organophosphate compound with the chemical formula . It is classified as a fluorinated organophosphate, which are compounds characterized by the presence of carbon atoms bonded to fluorine atoms. This compound is particularly notable for its applications in biochemical research and as a potential model for studying the mechanisms of toxicity associated with organophosphate compounds, especially in relation to chemical warfare agents.
Dimethyl fluorophosphate falls under the broader category of per- and polyfluoroalkyl substances (PFAS), which are known for their unique chemical properties due to the presence of fluorinated carbon chains. These substances are often persistent in the environment and have been studied extensively for their potential health impacts. Dimethyl fluorophosphate is synthesized primarily for research purposes, particularly in toxicology and pharmacology .
Dimethyl fluorophosphate can be synthesized through various methods, typically involving the reaction of dimethyl phosphate with a fluorinating agent. One common approach is the reaction between dimethyl phosphite and phosphorus pentafluoride, which results in the formation of dimethyl fluorophosphate along with other by-products.
The synthesis process requires careful control of reaction conditions, such as temperature and pressure, to optimize yield and minimize unwanted side reactions. The use of inert solvents and anhydrous conditions is crucial due to the sensitivity of organophosphates to hydrolysis .
Dimethyl fluorophosphate can undergo various chemical reactions, including hydrolysis, where it reacts with water to form dimethyl phosphate and hydrofluoric acid. This reaction is significant because it highlights the compound's potential environmental persistence and toxicity.
The hydrolysis reaction can be represented as follows:
This reaction is accelerated under acidic or basic conditions, which can lead to increased rates of degradation in environmental samples .
The mechanism of action of dimethyl fluorophosphate involves its interaction with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. By inhibiting this enzyme, dimethyl fluorophosphate disrupts normal neurotransmission, leading to symptoms associated with organophosphate poisoning.
Experimental studies have shown that dimethyl fluorophosphate binds irreversibly to the active site of acetylcholinesterase, resulting in prolonged accumulation of acetylcholine at synaptic junctions. This effect can lead to overstimulation of muscles and glands, ultimately causing respiratory failure and death if not treated promptly .
Dimethyl fluorophosphate is susceptible to hydrolysis, particularly in the presence of moisture or acidic/basic conditions. It can also react with strong reducing agents to form highly toxic phosphine gas .
Dimethyl fluorophosphate has several scientific applications, including:
The foundational synthesis of dimethyl fluorophosphate (DMFP) marked a pivotal advancement in organophosphorus chemistry. In 1932, German chemist Willy Lange and his doctoral student Gerda von Krueger at the University of Berlin successfully synthesized DMFP alongside diethyl fluorophosphate through esterification reactions involving phosphorus oxychloride and the corresponding alcohols, followed by fluorination. Their experimental notes documented unusual physiological effects: "The vapors of these compounds have a pleasant and strongly aromatic odor, but a few minutes after inhaling a marked pressure develops in the larynx combined with breathlessness. Then, mild disturbances of consciousness set in, and also a feeling of being dazzled and painful hypersensitivity of the eyes to light" [7]. These observations represented the first recorded evidence of neurotoxic properties associated with organophosphorus(V) fluorides.
Lange's synthesis employed a two-step process:
This methodology established a reproducible route to dialkyl fluorophosphates and revealed their exceptional reactivity compared to non-fluorinated organophosphorus compounds. DMFP's structural characterization confirmed its identity as (CH₃O)₂P(O)F, featuring a trigonal bipyramidal geometry with a highly polarized P-F bond. This polarization rendered the phosphorus atom exceptionally electrophilic and susceptible to nucleophilic attack – a property that would later explain its biochemical reactivity. Despite recognizing DMFP's toxicity, Lange shifted research focus away from these compounds upon emigrating to the United States, delaying further investigation for nearly a decade [7].
Table 1: Early Organophosphorus Compounds Synthesized for Structure-Activity Studies [3] [7]
Compound | Chemical Structure | Year Synthesized | Key Properties |
---|---|---|---|
Tetraethyl pyrophosphate (TEPP) | (C₂H₅O)₄P₂O₃ | 1854 | First OP cholinesterase inhibitor |
Dimethyl fluorophosphate (DMFP) | (CH₃O)₂P(O)F | 1932 | Volatile liquid, rapid AChE inhibition |
Diisopropyl fluorophosphate (DFP) | (i-C₃H₇O)₂P(O)F | 1941 | Higher hydrolytic stability than DMFP |
Sarin (GB) | (CH₃)P(O)FOC₃H₇ | 1938 | 100x more toxic than DMFP |
The trajectory of DMFP research underwent a significant ethical redirection following World War II. During the war, organophosphorus(V) fluorides were investigated as potential chemical warfare agents due to their extreme toxicity. Gerhard Schrader's concurrent discovery of tabun (1936) and sarin (1938) at IG Farbenindustrie intensified military interest in these compounds [3]. DMFP itself was weaponized in limited capacity due to its relatively higher volatility and lower dermal toxicity compared to subsequent generations like VX agents. Post-war analysis revealed that DMFP's acute toxicity (rat oral LD₅₀ ~50mg/kg) was substantially lower than sarin (LD₅₀ ~0.5mg/kg), reducing its military utility but maintaining value as a research analogue [4].
The ethical transformation emerged through two key developments:
By the 1960s, DMFP had transitioned into a standard laboratory reagent for studying serine hydrolase mechanisms. Its applications expanded into novel domains:
This shift reflects broader ethical frameworks established by the Chemical Weapons Convention (1993), which mandated peaceful utilization of scheduled compounds through strict research protocols [4].
Table 2: Evolution of DMFP Applications Across Scientific Domains [1] [4] [6]
Time Period | Primary Application Domain | Representative Use | Ethical/Legal Framework |
---|---|---|---|
1932-1945 | Toxicity characterization | Physiological effect studies | Unregulated military research |
1945-1990 | Enzyme mechanism studies | AChE active site mapping | Controlled laboratory protocols |
1990-present | Materials science & click chemistry | Battery electrolyte additives (e.g., dimethyl fluorophosphate derivatives) | OPCW Schedule 3 restrictions |
2020s | Bioconjugation tools | PFEx click chemistry hubs | CWC verification regimes |
DMFP proved instrumental in elucidating the molecular mechanics of acetylcholinesterase (AChE) inhibition. Unlike later nerve agents, DMFP's intermediate reactivity enabled precise kinetic measurements of phosphorylation rates. Studies in the 1950-70s established that DMFP inhibits AChE through covalent modification of the catalytic serine (Ser200 in humans) within the enzyme's active site gorge [2]. The inhibition proceeds via a two-step mechanism:
The kinetic parameters of this inhibition were quantified using electric eel AChE (eeAChE), a model enzyme:
DMFP's smaller molecular radius compared to diisopropyl fluorophosphate (DFP) permitted detailed exploration of AChE's catalytic gorge topology. When radiolabeled [³²P]-DMFP became available in 1963, autoradiographic studies demonstrated that the inhibitor could not penetrate the gorge's narrowest region (~4Å diameter) in tetrameric G4 AChE isoforms, explaining differential sensitivity among AChE molecular forms [2].
Modern structural biology techniques have further illuminated DMFP-enzyme interactions:
These foundational studies established DMFP as a prototype for understanding the inhibition spectrum of organophosphorus compounds, from pesticides to therapeutic agents. Its continued use in enzymology reflects its unique balance of reactivity and investigational tractability.
Table 3: Kinetic Parameters of AChE Inhibition by DMFP and Analogues [2] [5] [8]
Inhibitor | IC₅₀ (μM) | kᵢ (M⁻¹min⁻¹) | Aging Half-life (hr) | Inhibition Mechanism |
---|---|---|---|---|
DMFP | 1.8 ± 0.2 | 8.3 × 10³ | 38 | Irreversible phosphorylation |
DFP | 0.9 ± 0.1 | 2.1 × 10⁴ | 26 | Irreversible phosphorylation |
Sarin | 0.002 | 1.7 × 10⁷ | 12 | Irreversible phosphorylation |
Physostigmine | 0.4 ± 0.05 | 4.2 × 10⁵ | N/A | Reversible carbamylation |
Compounds Referenced in Article:
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: